molecular formula C15H10F4O3 B6411354 2-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)benzoic acid CAS No. 1261989-81-4

2-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)benzoic acid

Cat. No.: B6411354
CAS No.: 1261989-81-4
M. Wt: 314.23 g/mol
InChI Key: KGRJVYLOUSOSNE-UHFFFAOYSA-N
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Description

2-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)benzoic acid is an organic compound characterized by the presence of fluorine, methoxy, and trifluoromethyl groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable fluorinated aromatic compound.

    Functional Group Introduction: Methoxy and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions.

    Carboxylation: The final step involves carboxylation to introduce the benzoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the fluorine or methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance its binding affinity to enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)benzoic acid
  • 2-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)benzoic acid

Uniqueness

2-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)benzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and potential applications. The combination of fluorine, methoxy, and trifluoromethyl groups in a single molecule is relatively rare and can lead to unique reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-fluoro-5-[2-methoxy-5-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O3/c1-22-13-5-3-9(15(17,18)19)7-10(13)8-2-4-12(16)11(6-8)14(20)21/h2-7H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRJVYLOUSOSNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692132
Record name 4-Fluoro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261989-81-4
Record name 4-Fluoro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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